molecular formula C25H30O3 B12281395 (16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol

(16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol

Cat. No.: B12281395
M. Wt: 378.5 g/mol
InChI Key: GDUPBUZZJUIEDX-UHFFFAOYSA-N
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Description

(16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its phenylmethoxy group attached to the steroid backbone, which may influence its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol typically involves multiple steps starting from estradiol or a related steroid. Common synthetic routes may include:

    Protection of Hydroxyl Groups: Protecting the hydroxyl groups at positions 16 and 17 to prevent unwanted reactions.

    Introduction of PhenylMethoxy Group: Using reagents such as phenylmethanol and a suitable catalyst to introduce the phenylmethoxy group at position 3.

    Deprotection: Removing the protective groups to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions at the phenylmethoxy group using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, R-NH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a starting material or intermediate in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy or as an anti-cancer agent.

    Industry: Utilized in the production of pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of (16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes. The phenylmethoxy group may enhance its binding affinity or selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, a natural estrogen hormone.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

    Mestranol: Another synthetic estrogen used in combination with progestins.

Uniqueness

(16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol is unique due to the presence of the phenylmethoxy group, which may confer distinct biological properties and chemical reactivity compared to other estrogen derivatives.

Properties

IUPAC Name

13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUPBUZZJUIEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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